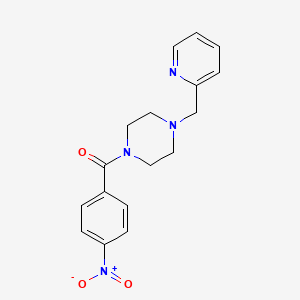

![molecular formula C20H17N3O2 B5514874 5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5514874.png)

5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}-2,4-imidazolidinedione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of analogs related to the target compound involves microwave irradiation techniques, showing that novel substituted (Z)-5-((1-benzyl-1H-indol-3-yl)methylene)imidazolidin-2,4-diones can be efficiently produced and evaluated for potential anticancer activity. These compounds, including the target molecule, exhibit promising in vitro cytotoxicity against human tumor cell lines, indicating their potential as lead compounds for antitumor agents (Penthala et al., 2011).

Molecular Structure Analysis

The molecular structure of related compounds demonstrates the importance of the (Z)-5-((1-benzyl-1H-indol-3-yl)methylene)imidazolidine-2,4-dione framework. Studies have shown the configuration of these molecules and their intramolecular hydrogen bonding, which can be crucial for their biological activity and interaction with biological targets. The planarity of the molecule and the orientation of substituents significantly affect the molecule's properties and interactions (Wang et al., 2005).

Chemical Reactions and Properties

The compound's chemical reactions primarily involve its synthesis from benzylidene precursors through catalytic hydrogenation. The structure-activity relationship (SAR) of these compounds, derived from their chemical reactions, plays a critical role in determining their potential as therapeutic agents. Their reactivity and interactions with various substrates can further elucidate their chemical properties and potential applications (F. Wessels et al., 1980).

Applications De Recherche Scientifique

Anticancer Potential

The synthesis and in vitro screening of novel N-benzyl aplysinopsin analogs, including compounds structurally related to 5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}-2,4-imidazolidinedione, have demonstrated potential anticancer activities. These analogs were evaluated for cytotoxicity against a panel of 60 human tumor cell lines, with certain compounds exhibiting potent growth inhibition against melanoma and ovarian cancer cells. This indicates the compound's promise as a lead for further optimization in anticancer drug development (Penthala, Yerramreddy, & Crooks, 2011).

Catalyst in Organic Synthesis

Research on ruthenium(II) complexes incorporating N-heterocyclic carbene ligands has revealed their efficiency in catalyzing C-N bond formation through a hydrogen-borrowing strategy under solvent-free conditions. These complexes, related by conceptual similarity to the core structure of 5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}-2,4-imidazolidinedione, show significant promise in organic synthesis, especially for constructing nitrogen-containing compounds (Donthireddy, Illam, & Rit, 2020).

Antimicrobial and Antiproliferative Properties

Schiff bases derived from 1,3,4-thiadiazole compounds, which share functional group similarities with 5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}-2,4-imidazolidinedione, have been synthesized and tested for biological activities. These compounds displayed DNA protective ability against oxidative stress and strong antimicrobial activity against certain bacterial strains. Moreover, one compound exhibited significant cytotoxicity against cancer cell lines, highlighting the potential of these structures in developing new therapeutic agents with minimal cytotoxicity (Gür et al., 2020).

Nematicidal Agents

A series of novel methylene-bis-thiazolidinone derivatives, related in structure to 5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}-2,4-imidazolidinedione, were synthesized and evaluated for their nematicidal and antibacterial activity. These compounds offer a promising avenue for the development of new nematicidal agents, with potential applications in agricultural pest control (Srinivas, Nagaraj, & Reddy, 2008).

Propriétés

IUPAC Name |

(5E)-5-[[1-[(3-methylphenyl)methyl]indol-3-yl]methylidene]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2/c1-13-5-4-6-14(9-13)11-23-12-15(16-7-2-3-8-18(16)23)10-17-19(24)22-20(25)21-17/h2-10,12H,11H2,1H3,(H2,21,22,24,25)/b17-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAIZITLSFHLNOT-LICLKQGHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)C=C4C(=O)NC(=O)N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)/C=C/4\C(=O)NC(=O)N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5E)-5-({1-[(3-Methylphenyl)methyl]-1H-indol-3-YL}methylidene)imidazolidine-2,4-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-methoxyethyl)-8-(N-methyl-N-phenylglycyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5514794.png)

![2-ethyl-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-5-pyrimidinecarboxamide](/img/structure/B5514798.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(4-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B5514802.png)

![2-ethoxy-4-{2-[(2,3,6-trimethylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-chlorobenzoate](/img/structure/B5514810.png)

![N'-(2-nitrobenzylidene)-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5514826.png)

![5-methyl-1-(4-methylphenyl)-4-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-2-piperazinone](/img/structure/B5514851.png)

![N-[(3S*,4R*)-1-(3-chloro-2-pyridinyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5514862.png)

![(4aS*,7aR*)-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-4-(3-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5514867.png)

![N-({(2S,4S)-1-[(2,5-dioxoimidazolidin-1-yl)acetyl]-4-fluoropyrrolidin-2-yl}methyl)cyclopentanecarboxamide](/img/structure/B5514877.png)

![N-(2-methylphenyl)-4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5514884.png)

![2-(1-pyrrolidinylmethyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1,3-thiazole-5-carboxamide dihydrochloride](/img/structure/B5514895.png)